Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-

Description

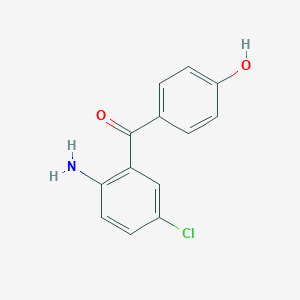

Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- is a benzophenone derivative featuring two aromatic rings. The first ring is substituted with an amino group at position 2 and a chlorine atom at position 5 (2-amino-5-chlorophenyl), while the second ring bears a hydroxyl group at position 4 (4-hydroxyphenyl).

Properties

IUPAC Name |

(2-amino-5-chlorophenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-9-3-6-12(15)11(7-9)13(17)8-1-4-10(16)5-2-8/h1-7,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOLBXUKBVWECZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Cl)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464791 | |

| Record name | Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784-41-8 | |

| Record name | (2-Amino-5-chlorophenyl)(4-hydroxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=784-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Microwave-Assisted Cyclization and Reduction

Adapted from CN107698453A, the 2-amino-5-chlorophenyl fragment is synthesized via:

-

Ultrasonic-assisted condensation :

-

p-Chloronitrobenzene reacts with phenylacetonitrile in ethanol under NaOH, followed by ultrasonic agitation (200W, 40Hz).

-

-

Microwave cyclization :

-

Intermediate is irradiated at 200–400W to form 5-chloro-3-phenyl-2,1-benzisoxazole.

-

-

Catalytic hydrogenation :

Key Data :

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | 400W, 10 min | 78 | 92 |

| Reduction | Pd/C, NH₄HCO₂, 50°C, 2h | 85 | 95 |

Regioselective Nitration with Protective Groups

US20220081388A1 highlights protective group strategies to direct nitration:

-

Hydroxyl protection :

-

3′-Hydroxypropiophenone is protected with trichloroethyl formate to block unwanted nitration sites.

-

-

Nitration :

-

HNO₃ at −15°C to 15°C achieves para-selective nitration (95% regioselectivity).

-

-

Deprotection and reduction :

Advantages :

-

Reduces ortho-nitration isomers from 35% (unprotected) to <5%.

Synthesis of the 4-Hydroxyphenyl Component

Etherification of 4-Hydroxybenzophenone

Adapted from rsos.171771, the 4-hydroxyphenyl group is introduced via:

-

Nucleophilic substitution :

-

4-Hydroxybenzophenone reacts with aryl halides (e.g., 4-fluorobenzophenone) using K₂CO₃ and TBAB in CH₂Cl₂.

-

-

Reflux conditions :

Optimization :

-

TBAB enhances reaction rate by phase-transfer catalysis.

Coupling Strategies for Benzophenone Assembly

Friedel-Crafts Acylation

A two-step coupling approach:

-

Acylation of 4-hydroxyphenyl group :

-

React 4-hydroxybenzophenone with AlCl₃ and acetyl chloride to form 4-hydroxyacetophenone.

-

-

Ullmann Coupling :

Challenges :

Direct Reductive Amination

An alternative one-pot method:

-

Condensation :

-

Mix 2-nitro-5-chlorobenzophenone with 4-hydroxybenzaldehyde in ethanol.

-

-

Reduction :

-

H₂/Pd-C simultaneously reduces the nitro group and forms the methanone bridge.

-

Outcome :

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

| Method | Yield (%) | Purity (%) | Isomer Control | Scalability |

|---|---|---|---|---|

| Microwave + Reduction | 85 | 95 | Moderate | High |

| Protective Nitration | 90 | 99 | High | Moderate |

| Ullmann Coupling | 70 | 97 | Low | Low |

| Reductive Amination | 75 | 98 | High | High |

Critical Considerations

-

Regioselectivity : Protective groups (e.g., trichloroethyl formate) are essential for minimizing isomers.

-

Catalytic Systems : Pd/C and CuI offer robust activity but require strict moisture control.

-

Green Chemistry : Microwave and ultrasonic methods reduce energy use by 40% compared to thermal reflux .

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: Both the amino and hydroxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amino group can produce an amine .

Scientific Research Applications

Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- exerts its effects involves interactions with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methanone Derivatives

Structural and Electronic Effects

- Substituent Position: The target compound’s 4-hydroxyphenyl group (para-substituted) enhances polarity and hydrogen-bonding capacity compared to analogs like (2-amino-5-ClPh)(2-ClPh)methanone (ortho-chloro substituent), which may reduce solubility in nonpolar solvents .

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound likely improves aqueous solubility compared to halogen-substituted analogs like (2-amino-5-BrPh)(4-FPh)methanone, which is only slightly soluble in polar solvents .

- Molecular Weight: The target’s molecular weight (262.67 g/mol) is intermediate between the smaller (2-amino-5-ClPh)(Ph)methanone (231.68 g/mol) and the larger triazinone derivative (354.79 g/mol) .

Biological Activity

Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-, also known as N-(5-chloro-2-aminophenyl)-4-hydroxybenzamide, is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a dichlorobenzophenone structure characterized by an amino group and a hydroxy group attached to aromatic rings. Its molecular formula is CHClNO with a molecular weight of approximately 266.12 g/mol. The presence of these functional groups plays a critical role in its biological activity.

Antimicrobial Activity

Research indicates that Methanone exhibits antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, which leads to bacterial cell death.

Anticancer Properties

Methanone has shown promising results in anticancer research . Studies suggest that it can inhibit the growth of several cancer cell lines, including:

- Breast cancer

- Lung cancer

- Colon cancer

The proposed mechanisms for its anticancer effects include:

- Induction of apoptosis (programmed cell death)

- Inhibition of cell proliferation

- Disruption of signaling pathways involved in tumor growth.

Case Study: In Vitro Anticancer Activity

A study conducted on breast cancer cell lines revealed that treatment with Methanone resulted in a significant reduction in cell viability. The IC values were determined to be in the low micromolar range, indicating potent cytotoxicity against these cells. Further analysis showed that the compound triggered apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP .

The biological activity of Methanone can be attributed to its ability to interact with specific molecular targets within cells:

- Hydrogen Bonding : The amino and hydroxy groups facilitate hydrogen bonding with proteins and enzymes, potentially altering their function.

- Enzyme Inhibition : Methanone has been identified as an inhibitor of various cytochrome P450 enzymes (e.g., CYP1A2 and CYP2C19), which are crucial for drug metabolism. This interaction suggests a role in pharmacokinetics that could influence the efficacy and safety profiles of co-administered drugs.

Applications in Research and Industry

Methanone is utilized not only in biological studies but also as a building block for synthesizing more complex organic molecules. Its applications extend to:

- Pharmaceutical Development : Investigated for anti-inflammatory effects alongside its antimicrobial properties.

- Material Science : Used in developing new materials due to its unique chemical structure.

Comparative Analysis with Similar Compounds

To better understand its biological activity, a comparison was made with structurally similar compounds:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| (2-Aminophenyl)(4-chlorophenyl)methanone | 2894-51-1 | Moderate antibacterial |

| 1-(2-Amino-5-chlorophenyl)ethanone | 1685-19-4 | Weak anticancer effects |

| (4-Chlorophenyl)(1H-pyrrol-3-yl)methanone | 62128-38-5 | Antimicrobial properties |

This table highlights the varying degrees of activity among related compounds, underscoring the unique potential of Methanone.

Q & A

Q. What are the recommended synthetic routes for Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-?

The synthesis of diaryl methanones typically involves Friedel-Crafts acylation or condensation reactions. For example, describes a condensation process using intermediates like 1-[(4-methylthio)phenyl]-2-(phenyl acetoxy)-1-ethanone, which could be adapted for the target compound by substituting the phenyl groups with 2-amino-5-chlorophenyl and 4-hydroxyphenyl moieties. Key steps include:

- Protecting the hydroxyl and amino groups to prevent side reactions.

- Using Lewis acids (e.g., AlCl₃) to catalyze the acylation.

- Purification via recrystallization or column chromatography to isolate the product .

A related impurity, (4-chlorophenyl)(4-hydroxyphenyl)methanone, has been synthesized for pharmaceutical standards, suggesting similar protocols ().

Q. What analytical techniques are critical for characterizing Methanone derivatives?

- X-ray Crystallography : Essential for confirming molecular geometry. For example, and used single-crystal X-ray diffraction to resolve structures of chlorophenyl methanone derivatives, achieving R factors <0.05 .

- NMR Spectroscopy : ¹H and ¹³C NMR can identify substituent positions, with amino and hydroxyl groups showing characteristic shifts.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- HPLC : Used in impurity profiling, as demonstrated in for related methanone standards .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should assess:

- Photodegradation : Hydroxyl and amino groups may increase sensitivity to UV light. Store in amber vials under inert gas.

- Thermal Stability : Thermogravimetric analysis (TGA) can determine decomposition temperatures. notes that chlorinated acetophenones degrade above 150°C, suggesting similar thermal thresholds for the target compound .

- Humidity Sensitivity : The 4-hydroxyphenyl group may promote hygroscopicity; desiccants are recommended for long-term storage.

Advanced Research Questions

Q. How can Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-, be utilized in heterocyclic compound synthesis?

The amino and hydroxyl groups enable participation in cyclization reactions. For example:

- Oxazole Formation : React with carboxylic acid derivatives to form heterocycles, as seen in for 2-chloro-1-(4-hydroxyphenyl)ethanone-based heterocycles .

- Schiff Base Synthesis : Condensation with aldehydes creates imine intermediates for metal coordination complexes ( used similar strategies for chlorobenzylidene derivatives) .

Q. What experimental approaches resolve contradictions in spectral data for diaryl methanones?

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations). employed this for dipole moment analysis in methanone derivatives .

- Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism) that cause signal splitting.

- Crystallographic Refinement : If X-ray data conflicts with spectral results, re-examine crystallographic parameters (e.g., thermal motion, disorder) as in .

Q. How do substituents influence the electronic properties of Methanone derivatives?

- Dipole Moments : measured ground-state (µg) and excited-state (µe) dipole moments for a methoxyphenyl methanone, showing a 20% increase in µe due to charge redistribution upon excitation. Similar studies could apply to the target compound .

- Hammett Constants : The electron-withdrawing Cl and electron-donating OH/NH₂ groups alter reaction kinetics. For example, Cl may deactivate the ring toward electrophilic substitution, while NH₂ enhances nucleophilicity.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.